molecular formula C15H19F2N3O2 B2711043 N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 952974-50-4

N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2711043
CAS No.: 952974-50-4
M. Wt: 311.333
InChI Key: RBVKREOYJDIEPW-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H19F2N3O2 and its molecular weight is 311.333. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Di- and Mono-Oxalamides : A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides and N-(2-carboxyphenyl)aryloxalmonoamides, demonstrating an operationally simple and high-yielding method relevant to anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Supramolecular Assembly : The cocrystallization of N,N′-diaryloxalamides with pentafluorophenol leads to molecular complexes characterized by X-ray crystallography, showcasing the role of aryl–perfluoroaryl stacking interactions and hydrogen bonding in controlling supramolecular assemblies (Piotrkowska et al., 2007).

Catalysis and Material Science

  • Copper-Catalyzed Coupling Reactions : The use of oxalic diamide ligands in copper-catalyzed coupling of terminal alkynes with aryl halides, where N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) proved to be an effective ligand, facilitating the formation of internal alkynes from a wide range of substrates (Chen et al., 2023).

Pharmacological Applications

  • Antioxidant Enzyme Upregulation : ASS234, a multitarget directed propargylamine potentially for Alzheimer's disease therapy, demonstrated the induction of gene expression related to antioxidant enzymes, implicating a neuroprotective mechanism that could be linked to the compound's structure and functional groups (Ramos et al., 2016).

  • Anticancer Drug Development : Amino acetate functionalized Schiff base organotin(IV) complexes, potentially sharing structural features with N1-(2,5-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, have been synthesized and evaluated for their in vitro cytotoxicity against various human tumor cell lines, presenting a promising avenue for anticancer drug development (Basu Baul et al., 2009).

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-13-8-11(16)2-3-12(13)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKREOYJDIEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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